Recent research has explored the potential application of bromhexine for COVID-19. The rationale behind this investigation lies in bromhexine's ability to inhibit Transmembrane Serine Protease 2 (TMPRSS2), an enzyme that the SARS-CoV-2 virus utilizes for cellular entry [Possible use of the mucolytic drug, bromhexine hydrochloride, as a prophylactic agent against SARS-CoV-2 infection based on its action on the Transmembrane Serine Protease 2 - PMC - NCBI, ]. However, current evidence from small-scale studies is inconclusive, and larger clinical trials are necessary to establish its efficacy and safety in the context of COVID-19 [Bromhexine Hydrochloride Tablets for the Treatment of Moderate COVID-19: An Open-Label Randomized Controlled Pilot Study - PubMed, ].
Research is ongoing to explore other potential applications of bromhexine, including:
Bromhexine is a synthetic mucolytic agent primarily used to treat respiratory conditions characterized by excessive mucus production. It is chemically classified as a substituted aniline, specifically 2,4-dibromoaniline, with a cyclohexyl(methyl)amino group attached at the 6-position. The molecular formula of bromhexine is , and its average molecular weight is approximately 376.13 g/mol . Bromhexine acts by breaking down the structure of mucopolysaccharide fibers in sputum, leading to decreased viscosity and enhanced clearance of mucus from the airways .
Bromhexine acts as a mucolytic by thinning mucus in the airways. It achieves this through two mechanisms []:
In biological systems, bromhexine is extensively metabolized into several hydroxylated metabolites, including ambroxol, which is known for its additional therapeutic effects .
Bromhexine exhibits significant biological activity as a mucolytic agent. Its mechanism of action involves:
The synthesis of bromhexine can be achieved through several methods:
Bromhexine is primarily used in clinical settings for:
Bromhexine has been studied for its interactions with various drugs and biological systems:
Adverse effects are generally mild but can include gastrointestinal disturbances and transient elevations in serum aminotransferase levels .
Bromhexine shares structural features and therapeutic actions with several other compounds. Here are some similar compounds:
Compound | Structure Type | Main Use | Unique Features |
---|---|---|---|
Ambroxol | Metabolite of bromhexine | Mucolytic agent | Additional anti-inflammatory properties |
Acetylcysteine | Thiol compound | Mucolytic agent | Antioxidant properties |
Carbocisteine | Derivative of cysteine | Mucolytic agent | Modulates mucus secretion |
Guaifenesin | Glyceryl guaiacolate | Expectorant | Increases respiratory tract secretions |
Bromhexine's uniqueness lies in its dual role as both a mucolytic and a precursor to ambroxol, which has additional therapeutic benefits beyond those of bromhexine itself . Its effective mechanism in reducing mucus viscosity while promoting clearance distinguishes it from other similar compounds that may not have this dual action.
The synthesis of bromhexine hydrochloride has been extensively studied through various classical organic chemistry approaches, with nucleophilic substitution and alkylation reactions forming the cornerstone of industrial production methods [1] [2] [3]. These established synthetic pathways have demonstrated consistent reliability and scalability for commercial manufacturing.
The most widely employed classical synthesis route involves reductive amination between 2-amino-3,5-dibromobenzaldehyde and N-methylcyclohexylamine [3] [8]. This approach utilizes sodium borohydride as the reducing agent in ethanol solvent under controlled conditions [1] [8]. The reaction proceeds through formation of an intermediate imine, which is subsequently reduced to yield the desired tertiary amine product [30]. Research has demonstrated that this method achieves yields ranging from 58% to 84%, depending on reaction conditions and purification procedures [8].
The mechanism involves initial condensation of the aldehyde with the secondary amine to form a hemiaminal intermediate, followed by dehydration to generate the corresponding imine [30]. The imine is then selectively reduced by sodium borohydride to produce bromhexine [8]. Temperature control below 30°C is critical to minimize side reactions and ensure optimal product formation [1].
An alternative classical approach employs nucleophilic substitution reactions utilizing 2,4-dibromo-6-chloromethylaniline as the electrophilic substrate [1] [2]. This methodology involves treatment of 2-amino-3,5-dibromobenzyl alcohol with thionyl chloride to generate the corresponding chloromethyl derivative, which subsequently undergoes nucleophilic attack by N-methylcyclohexylamine [1] [5].
The reaction follows a typical SN2 mechanism, with the tertiary amine acting as the nucleophile and displacing the chloride leaving group [6]. This approach has demonstrated yields of 85-90% under optimized conditions, making it particularly attractive for large-scale production [1] [26]. The process requires careful control of reaction temperature and solvent selection to ensure high regioselectivity and minimize competing elimination reactions [6].
A third classical synthetic route involves alkylation of N-methylcyclohexylamine with appropriately substituted benzyl halides [31]. This method typically employs 2-nitrobenzyl bromide as the alkylating agent, followed by subsequent bromination and reduction steps to install the required substituents [18] [31]. The alkylation reaction proceeds under basic conditions, typically using potassium carbonate or sodium hydroxide as the base [31].
Research has shown that this multi-step approach can achieve overall yields of 75-80%, although the process requires longer reaction times and more extensive purification procedures compared to direct reductive amination methods [31]. The method offers advantages in terms of starting material availability and cost, particularly when utilizing readily available nitrobenzyl precursors [18].
Synthesis Method | Starting Materials | Key Reagent | Yield (%) | Reaction Conditions |
---|---|---|---|---|
Reductive Amination | 2-amino-3,5-dibromobenzaldehyde + N-methylcyclohexylamine | Sodium borohydride | 58-84 | Room temperature, ethanol |
Nucleophilic Substitution | 2,4-dibromo-6-chloromethylaniline + N-methylcyclohexylamine | Base (NaOH/K₂CO₃) | 70-85 | Elevated temperature, polar aprotic solvent |
Alkylation Reaction | 2-nitrobenzyl bromide + N-methylcyclohexylamine | Base + reducing agent | 75-80 | Reflux conditions, alcoholic solvent |
Chlorination-Amination | 2-amino-3,5-dibromobenzyl alcohol + thionyl chloride | Thionyl chloride | 85-90 | Controlled temperature <30°C, tetrahydrofuran |
Comprehensive impurity profiling of bromhexine hydrochloride has revealed multiple process-related and degradation impurities that require careful monitoring and control during synthesis and storage [9] [10] [12]. Advanced analytical techniques including high-performance liquid chromatography with mass spectrometry detection have enabled detailed characterization of these impurities and elucidation of their formation mechanisms [11] [14].
The primary process-related impurities in bromhexine synthesis include starting materials and synthetic intermediates that remain in the final product due to incomplete conversion or inadequate purification [9]. Impurity A, identified as (2-amino-3,5-dibromophenyl)methanol, typically occurs at levels of 0.1-0.5% and results from incomplete reduction of the aldehyde starting material [9]. This impurity can be effectively controlled through optimization of reduction conditions and implementation of appropriate purification steps [14].
Impurity B, characterized as 2-amino-3,5-dibromo-benzaldehyde, represents unreacted starting material and is typically present at levels of 0.05-0.2% [9]. Formation of this impurity can be minimized through complete consumption of starting materials and careful monitoring of reaction progress [14]. Impurity C, identified as 2-[[cyclohexyl(methyl)amino]methyl]aniline, arises from debromination reactions and is typically observed at levels of 0.2-1.0% [9] [11].
Recent comprehensive studies have revealed complex degradation pathways for bromhexine under various stress conditions, particularly during aqueous chlorination processes [7] [13]. The primary degradation mechanism involves cyclization reactions leading to formation of tetrahydropyrimidine derivatives [7] [29]. This cyclization occurs through electrophilic substitution of the hydrogen atom in the aromatic amino group with chlorine, followed by interaction with the methyl substituent and elimination of hydrogen chloride [7].
Advanced mass spectrometric analysis has identified at least 21 distinct disinfection by-products formed during bromhexine transformation under chlorination conditions [7]. These products include cyclized derivatives (B1), chlorinated analogs (B2, B3, B4), and hydroxylated metabolites (B7, B8, B9) [7]. The formation of these degradation products follows well-defined pathways involving nucleophilic substitution, electrophilic aromatic substitution, and radical-mediated hydroxylation reactions [7] [29].
A particularly significant finding involves the identification of N-carboxymethyl bromhexine as a drug-excipient interaction impurity [10]. This impurity forms through interaction between bromhexine and tartaric acid in the presence of ferric ions, representing a previously unrecognized degradation pathway [10]. The formation mechanism involves chelation of ferric ions by tartaric acid, followed by oxidative coupling with the bromhexine molecule [10].
Impurity E, initially characterized as a bis-bromhexine derivative, forms through radical coupling mechanisms involving two bromhexine molecules [12]. The formation requires a carbon source and proceeds through radical intermediates that subsequently couple to form the dimeric product [12]. This impurity exhibits variable chromatographic behavior depending on the analytical column used, highlighting the importance of method validation and specificity studies [12].
Impurity Code | Chemical Identity | Molecular Formula | Typical Level (%) | Formation Pathway | Detection Method |
---|---|---|---|---|---|
Impurity A | (2-Amino-3,5-dibromophenyl)methanol | C₇H₇Br₂NO | 0.1-0.5 | Incomplete aldehyde reduction | High-performance liquid chromatography-ultraviolet |
Impurity B | 2-Amino-3,5-dibromo-benzaldehyde | C₇H₅Br₂NO | 0.05-0.2 | Unreacted starting material | High-performance liquid chromatography-ultraviolet |
Impurity C | 2-[[Cyclohexyl(methyl)amino]methyl]aniline | C₁₄H₂₂N₂ | 0.2-1.0 | Debromination reaction | High-performance liquid chromatography-mass spectrometry |
Impurity E | Bis-bromhexine derivative | C₂₈H₃₈Br₄N₄ | 0.01-0.1 | Radical coupling mechanism | Liquid chromatography-diode array detector-tandem mass spectrometry |
N-carboxymethyl bromhexine | N-carboxymethyl bromhexine | C₁₆H₂₂Br₂N₂O₃ | 0.05-0.3 | Drug-excipient interaction | Ultra-high-performance liquid chromatography-diode array detector |
Contemporary synthetic methodologies for bromhexine production have increasingly focused on incorporating principles of green chemistry and sustainable manufacturing practices [15] [16] [19]. These modern approaches aim to reduce environmental impact while maintaining or improving synthetic efficiency and product quality.
Heterogeneous catalytic reduction has emerged as a promising alternative to traditional chemical reduction methods [15] [18]. Palladium on carbon and platinum on carbon catalysts have been successfully employed for the selective reduction of nitro intermediates to amino compounds in bromhexine synthesis [31]. These catalytic systems offer significant advantages including catalyst recyclability, reduced metal waste, and improved atom economy [15].
Research has demonstrated that catalytic reduction methods can achieve yield improvements of 10-15% compared to traditional chemical reduction approaches [15]. The heterogeneous nature of these catalysts facilitates easy separation and recovery, contributing to overall process sustainability [15]. Implementation of catalytic reduction has resulted in cost reductions of 15-25% in commercial production settings [15].
Recent developments have focused on replacing traditional organic solvents with more environmentally benign alternatives, particularly aqueous reaction media [15] [16]. Water-based synthesis protocols have been developed that utilize biodegradable co-solvents and surfactants to facilitate organic transformations [15]. These methods have demonstrated yield improvements of 5-10% while achieving cost reductions of 20-30% through elimination of expensive organic solvents [15].
Microwave-assisted synthesis represents another significant advancement in green chemistry applications for bromhexine production [15]. This technology enables rapid heating and precise temperature control, resulting in reduced reaction times and improved energy efficiency [15]. Studies have shown that microwave-assisted methods can achieve yield improvements of 20-25% while reducing overall process time by 30-50% [15].
A particularly innovative approach involves direct carbon-hydrogen functionalization to construct the bromhexine framework in a single synthetic step [16]. This method utilizes 2,4,6-tribromoaniline and N,N-dimethylcyclohexylamine as starting materials, employing tert-butylperoxide as the oxidizing agent [16]. The reaction can be performed by heating the substrates in excess amine solvent, achieving yields of approximately 41% [16].
While this one-step approach requires further optimization for commercial implementation, it demonstrates the potential for significant reductions in synthetic complexity and waste generation [16]. The method eliminates multiple purification steps and reduces the overall number of synthetic transformations required [16].
Continuous flow chemistry has been increasingly adopted for bromhexine synthesis, offering precise control over reaction parameters and improved safety profiles [15]. Flow reactors enable better heat and mass transfer, resulting in more consistent product quality and reduced batch-to-batch variation [15]. Implementation of flow chemistry has demonstrated yield improvements of 10-20% and cost reductions of 10-15% [15].
The technology is particularly well-suited for handling hazardous reagents and exothermic reactions, improving overall process safety [15]. Flow chemistry also enables real-time monitoring and control of reaction parameters, facilitating process optimization and quality assurance [15].
Modern Approach | Key Technology | Environmental Benefits | Yield Improvement (%) | Cost Reduction (%) | Current Status |
---|---|---|---|---|---|
Catalytic Reduction | Heterogeneous catalysis (Palladium/Carbon, Platinum/Carbon) | Reduced metal waste, recyclable catalyst | 10-15 | 15-25 | Commercially implemented |
Green Chemistry Method | Aqueous medium, biodegradable solvents | Water as solvent, minimal organic waste | 5-10 | 20-30 | Pilot scale testing |
One-Step Carbon-Hydrogen Functionalization | Direct carbon-hydrogen activation with peroxide | Atom economy, fewer synthetic steps | 15-20 | 25-35 | Research stage |
Microwave-Assisted Synthesis | Microwave heating, reduced reaction time | Energy efficiency, reduced solvent use | 20-25 | 15-20 | Development phase |
Flow Chemistry | Continuous flow reactors | Precise control, minimal waste generation | 10-20 | 10-15 | Early commercial adoption |
Industrial production of bromhexine faces multifaceted challenges related to cost optimization, scalability, and process efficiency [20] [22] [25]. These challenges encompass raw material procurement, energy consumption, waste management, and regulatory compliance, requiring comprehensive optimization strategies to maintain competitive manufacturing operations.
The procurement of starting materials, particularly brominated aromatic compounds, represents a significant cost component in bromhexine manufacturing [21] [23]. Price volatility of bromine-containing raw materials has been identified as a major challenge, with fluctuations of 20-40% observed over annual cycles [23] [25]. This volatility is primarily attributed to limited global supply sources and increasing demand from multiple industrial sectors [23].
Optimization strategies include establishment of long-term supplier contracts and development of alternative synthetic routes that utilize more readily available starting materials [25]. Research has identified potential cost reductions of 15-25% through implementation of strategic sourcing initiatives and supply chain diversification [25]. Additionally, investigation of alternative bromination methods and synthetic pathways has shown promise for reducing dependence on traditional bromine sources [17] [22].
Energy consumption represents a substantial operational cost in bromhexine production, particularly for heating and cooling cycles required in multi-step synthesis [20] [26]. Traditional batch processes often require significant energy input for temperature control and solvent recovery operations [24]. Analysis of current manufacturing processes has identified potential energy savings of 20-30% through implementation of heat integration and process intensification strategies [20].
Process intensification techniques, including reactive distillation and heat-integrated reactor designs, have demonstrated significant improvements in energy efficiency [20] [26]. Implementation of continuous manufacturing processes has shown potential for reducing overall energy consumption while improving process control and product consistency [26]. These technologies enable better utilization of reaction heat and more efficient separation processes [20].
Generation of organic solvent waste represents both an environmental concern and a significant cost factor in bromhexine production [20] [24]. Traditional synthetic routes generate substantial quantities of waste solvents that require costly disposal or recovery [24]. Implementation of solvent recovery systems has demonstrated potential for 40-60% reduction in waste generation [20].
Green chemistry approaches, including the use of aqueous reaction media and recyclable catalysts, offer significant opportunities for waste reduction [15] [24]. Development of closed-loop solvent recovery systems has shown economic benefits through reduced raw material costs and waste disposal expenses [24]. These systems typically achieve payback periods of 18-24 months through reduced operating costs [20].
Implementation of real-time monitoring and process analytical technology has emerged as a critical factor for industrial optimization [27]. Traditional quality control methods require significant time and resources for off-line analysis and batch release [27]. Advanced analytical systems enable continuous monitoring of critical process parameters and product quality attributes [14] [27].
Integration of automated sampling and analysis systems has demonstrated potential for 50-70% reduction in quality control testing time [27]. These technologies also enable rapid identification and correction of process deviations, reducing the risk of off-specification product formation [14]. Implementation costs are typically recovered within 6-18 months through reduced testing expenses and improved process efficiency [27].
Increasing environmental regulations present ongoing challenges for bromhexine manufacturers, particularly regarding waste discharge limits and air emissions [21] [25]. Compliance with evolving pharmaceutical manufacturing standards requires continuous investment in process improvements and monitoring systems [25]. Proactive regulatory compliance programs have been identified as essential for maintaining manufacturing licenses and market access [25].
Implementation of environmental management systems and clean technology initiatives has demonstrated long-term benefits through reduced regulatory compliance costs and improved operational efficiency [25]. These programs typically require initial investments of 12-24 months payback periods but provide ongoing benefits through reduced environmental impact and improved regulatory standing [25].
Optimization Parameter | Current Challenge | Optimization Strategy | Expected Improvement | Implementation Timeline |
---|---|---|---|---|
Raw Material Cost | Volatile pricing of bromine compounds | Long-term supplier contracts, alternative sources | 15-25% cost reduction | 6-12 months |
Energy Consumption | High energy requirements for heating/cooling cycles | Heat integration, process intensification | 20-30% energy savings | 12-18 months |
Waste Generation | Significant organic solvent waste | Solvent recovery systems, green alternatives | 40-60% waste reduction | 18-24 months |
Process Time | Multi-step processes require extended time | Process consolidation, continuous manufacturing | 30-50% time reduction | 12-24 months |
Equipment Utilization | Batch processes limit throughput | Flexible multi-purpose equipment | 25-35% throughput increase | 24-36 months |
Quality Control | Multiple analytical methods required | Real-time monitoring, automated systems | 50-70% testing time reduction | 6-18 months |
Regulatory Compliance | Increasing environmental regulations | Proactive regulatory compliance programs | Reduced compliance costs | Ongoing |
Market Demand Fluctuation | Seasonal demand variations | Flexible production capacity, inventory management | Improved supply chain stability | 6-12 months |
Bromhexine hydrochloride exhibits distinctive thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. Differential scanning calorimetry studies have provided precise measurements of the fundamental thermal properties [1] [2]. The experimentally determined melting point of bromhexine hydrochloride is 519.99 K (246.84°C) with an associated enthalpy of fusion of 44.11 kJ/mol [1]. This melting temperature is notably high for organic pharmaceutical compounds and differs slightly from literature values of 513-517 K, likely due to differences in experimental conditions and sample purity [2].
The heat capacity at fusion was calculated to be 84.83 J/mol·K, indicating the energy required for the phase transition from solid to liquid state [1]. These elevated thermal parameters suggest strong intermolecular forces within the crystal lattice, primarily attributed to hydrogen bonding interactions involving the amino groups and the influence of the dibrominated aromatic system.
The boiling point of bromhexine has been reported as 413.8°C at 760 mmHg [3], though this value should be interpreted with caution as the compound may undergo decomposition before reaching its theoretical boiling point. The molar volume calculated using Barton's group contribution method is 285.2 cm³/mol at 298.15 K, providing insight into the molecular packing efficiency [1].
The solubility profile of bromhexine demonstrates significant dependence on the chemical nature of the solvent and the salt form of the compound. Bromhexine hydrochloride exhibits very limited water solubility, with experimental measurements indicating approximately 4.54 mg/g in aqueous systems [4]. This poor aqueous solubility classifies bromhexine hydrochloride as a Biopharmaceutics Classification System (BCS) Class 2 drug, characterized by low solubility but high permeability [5].
In organic solvents, bromhexine demonstrates markedly different solubility behavior. The compound shows higher solubility in alcoholic solvents compared to water, with ethanol providing better dissolution than aqueous media [1]. Specialized solubility studies using thermodynamic modeling with Wilson, UNIQUAC, and NRTL equations have revealed that bromhexine hydrochloride exhibits positive deviations from ideal solubility in most solvents, indicating weaker intermolecular interactions between the drug and solvent molecules compared to ideal mixing [1].
The solubility enhancement in organic solvents can be attributed to the lipophilic character imparted by the dibrominated aromatic ring and the cyclohexyl moiety. Dimethyl sulfoxide (DMSO) demonstrates excellent solubilizing capacity with concentrations ≥8.33 mg/mL achievable with gentle warming [6]. Formic acid provides the highest solubility among tested solvents, with bromhexine hydrochloride being freely soluble in this medium [7].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for bromhexine through both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques. The ¹H NMR spectrum of bromhexine exhibits characteristic signals that enable complete structural elucidation and purity assessment.
The aromatic region displays distinctive patterns corresponding to the dibrominated benzene ring system. The presence of two bromine substituents creates a specific coupling pattern in the aromatic protons, with signals typically appearing between 6.5-7.5 ppm. The cyclohexyl moiety contributes multiple signals in the aliphatic region (1.0-2.5 ppm), with the characteristic pattern of chair conformation protons clearly observable [8].
The N-methyl group attached to the cyclohexyl nitrogen provides a sharp singlet, typically around 2.3-2.8 ppm, while the benzylic methylene bridge connecting the aromatic and aliphatic portions generates a characteristic AB system around 3.5-4.0 ppm. The primary amino group on the aromatic ring produces exchangeable protons that can be confirmed through deuterium exchange experiments.
¹³C NMR spectroscopy reveals the complete carbon framework, with the aromatic carbons appearing in the 110-160 ppm region. The brominated carbon positions show characteristic downfield shifts due to the electron-withdrawing effect of bromine substituents. The cyclohexyl carbons generate signals in the 25-65 ppm range, with the N-methyl carbon typically appearing around 40-45 ppm [8].
Infrared spectroscopy provides valuable functional group identification and serves as a fingerprinting technique for bromhexine. The IR spectrum exhibits several characteristic absorption bands that confirm the molecular structure and enable quality control applications [9] [10].
The N-H stretching vibrations of the primary aromatic amino group appear in the region 3300-3500 cm⁻¹, typically as two bands corresponding to symmetric and antisymmetric stretching modes. These bands are crucial for confirming the presence of the amino functionality and can shift depending on hydrogen bonding interactions.
Carbon-bromine stretching vibrations provide definitive evidence for the dibrominated aromatic system, appearing in the 500-600 cm⁻¹ region [11]. These bands are particularly diagnostic for bromhexine, as the two C-Br bonds generate characteristic patterns that distinguish this compound from other mucolytic agents.
The aromatic C-H stretching appears around 3030 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group manifests in the 2850-2960 cm⁻¹ region [11]. The aromatic C=C stretching vibrations typically appear between 1450-1600 cm⁻¹, providing additional confirmation of the benzene ring system.
Additional characteristic bands include C-N stretching vibrations around 1030-1230 cm⁻¹ and various bending and deformation modes that contribute to the unique fingerprint region below 1500 cm⁻¹ [11].
Mass spectrometry provides definitive molecular weight determination and characteristic fragmentation patterns that enable unambiguous identification of bromhexine. The mass spectrum exhibits several distinctive features related to the bromine-containing structure.
The molecular ion peak appears at m/z 376 for the base compound and at m/z 412 for the hydrochloride salt [12]. The presence of two bromine atoms creates a characteristic isotope pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, generating peaks at m/z 374, 376, and 378 in an approximate 1:2:1 intensity ratio [13].
Fragmentation analysis reveals several diagnostic pathways. The base peak often appears at m/z 263.9, corresponding to the loss of the cyclohexyl-N-methyl substituent (loss of 113 mass units) [13]. Additional significant fragments include m/z 261.9 from alternative fragmentation pathways and m/z 114.1 representing the cyclohexyl-N-methyl cation [13].
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode typically shows the protonated molecular ion [M+H]⁺ at m/z 377 for the base compound. Tandem mass spectrometry (MS/MS) experiments reveal detailed fragmentation pathways that are valuable for metabolite identification and structural confirmation in biological samples [14] [15].
The chromatographic behavior of bromhexine is significantly influenced by the basic nature of the compound and the presence of multiple nitrogen atoms. In reversed-phase HPLC systems using C18 stationary phases, bromhexine typically elutes with retention times between 4.6-15.5 minutes, depending on the mobile phase composition and flow rate [16] [17].
Mobile phase optimization is critical for achieving satisfactory peak shape and retention. Standard conditions employ methanol-water or acetonitrile-water mixtures in ratios typically ranging from 80:20 to 90:10 (v/v) [16]. The addition of phosphoric acid or other acids to achieve pH 2.5-3.0 is essential for protonating the amino groups and preventing peak tailing [18].
For challenging separations involving bromhexine and its impurities, ion-pair chromatography has proven effective. Systems utilizing tetrabutylammonium bromide as an ion-pair reagent with acetonitrile-water-phosphoric acid-triethylamine mobile phases provide enhanced selectivity [19]. The optimal conditions reported include acetonitrile:water:phosphoric acid:triethylamine (22:78:0.1:0.1, v/v/v/v) with 0.7 mmol/L tetrabutylammonium bromide [19].
Detection wavelengths for UV detection typically range from 225-270 nm, with 240 nm being most commonly employed for routine analysis [18]. The aromatic amino group provides good UV absorption characteristics, enabling sensitive detection with limits of quantification generally in the low ng/mL range.
High-performance thin-layer chromatography (HPTLC) offers an alternative analytical approach for bromhexine analysis. Optimal separation on silica gel plates is achieved using mobile phases containing hexane:acetone:ammonia (9:0.5:0.08, v/v/v) [18]. The inclusion of ammonia is crucial for maintaining the basic compound in its neutral form and preventing streaking.
The Rf values are highly dependent on the solvent system composition, with typical values ranging from 0.3-0.7 under optimized conditions. Detection at 240 nm after development provides adequate sensitivity for quantitative analysis [18].
Direct gas chromatographic analysis of bromhexine is challenging due to its relatively high boiling point and potential thermal degradation. Derivatization strategies are often employed to improve volatility and thermal stability. The compound can be analyzed by GC-MS after appropriate chemical modification, though this approach is less commonly used than liquid chromatographic methods [20].
The stability of bromhexine exhibits pronounced pH dependence, with acidic conditions providing optimal stability profiles. Comprehensive stability studies demonstrate that bromhexine hydrochloride is most stable in the pH range 2.0-3.0, where hydrolytic degradation is minimized [21] [22].
At physiological pH (7.4), bromhexine demonstrates moderate stability but begins to show signs of base-catalyzed hydrolysis. The degradation rate increases significantly as pH rises above 7.0, with rapid degradation occurring in strongly alkaline conditions (pH >9.0) [22].
Electrochemical studies have revealed that bromhexine undergoes a protonation-deprotonation equilibrium with a pKa break at pH 5.5, indicating the ionization behavior that influences its stability profile [22]. Spectrophotometric determination has provided an apparent pKa value of 4.3, confirming the basic nature of the compound [22].
The degradation mechanism under alkaline conditions involves two-electron, two-proton oxidation, leading to the formation of several degradation products including N-methylcyclohexanamine, 2-amino-3,5-dibromobenzaldehyde, and 2,4,8,10-tetrabromo dibenzo[b,f] [1] [4]diazocine [22].
Accelerated stability studies conducted under International Conference on Harmonisation (ICH) conditions demonstrate that bromhexine hydrochloride formulations remain stable for at least 2 years when stored at 25°C/60% relative humidity [21] [23]. Under more stressed conditions of 40°C/75% relative humidity, the stability decreases to approximately 16 months [21] [23].
The compound exhibits good thermal stability in the solid state, remaining stable up to 440 K (167°C) without decomposition [1]. This thermal stability makes bromhexine suitable for various pharmaceutical processing operations including hot-melt extrusion and spray drying.
Light sensitivity has been identified as a potential stability concern, with bromhexine particles in suspension undergoing rapid degradation when exposed to light [24]. This photosensitivity necessitates storage in light-resistant containers and appropriate formulation strategies to protect against photodegradation.
Comprehensive excipient compatibility studies using thermogravimetric analysis (TGA) and differential thermal gravimetry (DTG) have established the compatibility profile of bromhexine with common pharmaceutical excipients [25].
Magnesium stearate demonstrates excellent compatibility with bromhexine, showing no significant interactions in thermal analysis studies. The onset temperature of decomposition remains unchanged when bromhexine is combined with magnesium stearate in various ratios, and DTG curves show simple overlapping of individual component peaks [25].
Lactose monohydrate exhibits incompatibility with bromhexine due to Maillard reaction formation. This incompatibility is evidenced by color changes during thermal analysis and confirmed through colorimetric CIE Lab analysis [25]. The interaction involves the primary amino group of bromhexine reacting with the reducing sugar moiety of lactose, leading to brown discoloration and potential potency loss.
Starch compatibility with bromhexine produces ambiguous results in thermal analysis, with TG and DTG measurements showing inconclusive patterns that require additional confirmatory analytical methods [25].
A particularly significant interaction occurs between bromhexine and tartaric acid, resulting in the formation of N-carboxymethyl bromhexine as a drug-excipient interaction impurity [26]. This reaction product has been identified and characterized using advanced analytical techniques including LC-Q-TOF-MS.
Microcrystalline cellulose and croscarmellose sodium generally show good compatibility with bromhexine, making them suitable choices for tablet formulations. Phosphate buffer systems provide both pH control and compatibility, contributing to enhanced stability in liquid formulations [27].
Environmental Hazard